1-Heptyl-4-methyl-1h-pyrazol-3-amine
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Overview
Description
1-Heptyl-4-methyl-1h-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by a heptyl group at the first position, a methyl group at the fourth position, and an amine group at the third position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptyl-4-methyl-1h-pyrazol-3-amine can be achieved through several methods. One common approach involves the reaction of heptyl bromide with 4-methyl-3-pyrazolone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Another method involves the use of enaminones and hydrazines in the presence of iodine as a catalyst. This cascade reaction leads to the formation of 1,4-disubstituted pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Heptyl-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds .
Scientific Research Applications
1-Heptyl-4-methyl-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 1-Heptyl-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Similar in structure but lacks the heptyl group.
4-Amino-1-methylpyrazole: Another related compound with similar functional groups but different substitution patterns
Uniqueness
1-Heptyl-4-methyl-1h-pyrazol-3-amine is unique due to the presence of the heptyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-heptyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-3-4-5-6-7-8-14-9-10(2)11(12)13-14/h9H,3-8H2,1-2H3,(H2,12,13) |
InChI Key |
QTDUXZGDGUTDPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C=C(C(=N1)N)C |
Origin of Product |
United States |
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